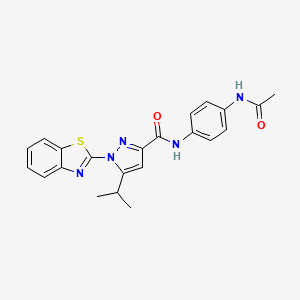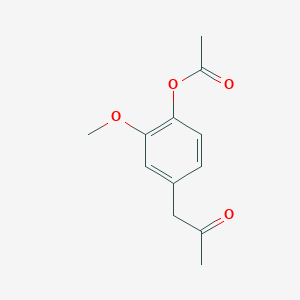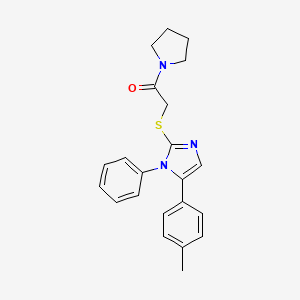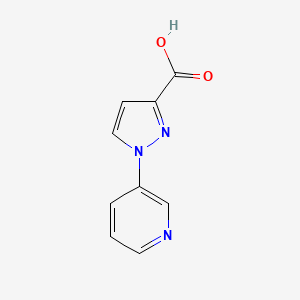
1-(3-Bromo-prop-1-ynyl)-3-methyl-benzene
Vue d'ensemble
Description
1-(3-Bromo-prop-1-ynyl)-3-methyl-benzene is an organic compound with the molecular formula C10H9Br It is a derivative of benzene, where a bromine atom is attached to a prop-1-ynyl group at the third position, and a methyl group is attached at the first position
Méthodes De Préparation
The synthesis of 1-(3-Bromo-prop-1-ynyl)-3-methyl-benzene typically involves the following steps:
Starting Materials: The synthesis begins with 3-methyl-benzene (toluene) and 3-bromo-prop-1-yne.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a palladium-catalyzed coupling reaction known as the Sonogashira coupling. This reaction typically requires a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Analyse Des Réactions Chimiques
1-(3-Bromo-prop-1-ynyl)-3-methyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones. Reduction reactions can convert the alkyne group to alkenes or alkanes.
Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, substitution with an amine would yield an amine derivative, while oxidation might produce a ketone.
Applications De Recherche Scientifique
1-(3-Bromo-prop-1-ynyl)-3-methyl-benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-prop-1-ynyl)-3-methyl-benzene involves its interaction with molecular targets through its functional groups:
Molecular Targets: The bromine atom and the alkyne group can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways.
Pathways Involved: The compound may affect pathways related to cell signaling, metabolism, and gene expression, depending on its specific interactions with molecular targets.
Comparaison Avec Des Composés Similaires
1-(3-Bromo-prop-1-ynyl)-3-methyl-benzene can be compared with other similar compounds:
1-(3-Bromo-prop-1-ynyl)-3-methoxy-benzene: This compound has a methoxy group instead of a methyl group, which can affect its reactivity and applications.
1-(3-Bromo-prop-1-ynyl)-3-methylsulfanyl-benzene:
1-Bromo-3-(3-bromoprop-1-ynyl)benzene: This compound has an additional bromine atom, which can influence its reactivity and applications in synthesis.
Propriétés
IUPAC Name |
1-(3-bromoprop-1-ynyl)-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWRDUQOXDZGFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C#CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015098-91-5 | |
| Record name | 1-(3-bromoprop-1-yn-1-yl)-3-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromobenzo[d]oxazole-2-thiol](/img/structure/B3198429.png)
![2-(2H-1,3-benzodioxole-5-amido)-N-(3,3,5-trimethylcyclohexyl)-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxamide](/img/structure/B3198435.png)







![(2-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid](/img/structure/B3198493.png)


![[5-(3-OxopropylaMino)thieno[3,2-b]pyridin-7-yl] benzoate](/img/structure/B3198519.png)
![Ethanone, 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-[bis(phenylmethyl)amino]-](/img/structure/B3198521.png)
